2-Phenylazepane
Overview
Description
Mechanism of Action
Target of Action
2-Phenylazepane is a chemical compound with the molecular formula C12H17N . It has been used in the preparation of pyrrolylphenylsulfonates as dopamine D3 antagonists . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is a target for drugs in many mental disorders and neurodegenerative diseases.
Mode of Action
It is known that it can interact with the dopamine d3 receptors . The interaction of this compound with these receptors could lead to changes in neurotransmission, which could have effects on mood, cognition, and behavior .
Biochemical Pathways
This compound may affect the dopaminergic pathways in the brain, particularly those involving the D3 receptors . The downstream effects of this interaction could include changes in neurotransmitter release, neuronal firing rates, and synaptic plasticity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the D3 receptors and the subsequent changes in the dopaminergic pathways . These effects could potentially influence various neurological and psychological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 2-Phenylazepane involves the reaction of heptanylaniline with nitrosobenzene, followed by the reduction of the resulting nitroso compound . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
2-Phenylazepane has several scientific research applications:
Comparison with Similar Compounds
- 2-Phenylhexahydroazepine
- 2-Phenylperhydroazepine
- 2-Phenyl-hexamethylenimine
Comparison: 2-Phenylazepane is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-phenylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVVKIFIHGQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403201 | |
Record name | 2-phenylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-82-8 | |
Record name | 2-Phenylazepane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3466-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can you elaborate on the reactivity of N-Boc-2-phenylazepane and its application in synthesizing 2,2-disubstituted azepanes?
A1: Research indicates that N-tert-butoxycarbonyl (N-Boc)-2-phenylazepane can be effectively lithiated using butyllithium. [] This lithiation occurs at the alpha position relative to the nitrogen atom. Subsequent treatment with various electrophiles allows for the introduction of diverse substituents at this position, leading to the formation of 2,2-disubstituted azepanes. This approach offers a versatile route for synthesizing a range of 2,2-disubstituted azepanes. Interestingly, while most electrophiles react at the alpha position, cyanoformates and chloroformates exhibit different reactivity, leading to ortho-substituted products. [] This highlights the influence of the electrophile's nature on the reaction outcome.
Q2: The research mentions investigating the lithiation of N-Boc-2-phenylazepane. What techniques were employed to study this process, and what insights were gained?
A2: The lithiation of N-Boc-2-phenylazepane was monitored in real-time using in situ ReactIR spectroscopy. [] This technique allowed researchers to track the reaction progress and identify key intermediates. Additionally, variable temperature (VT) NMR spectroscopy, coupled with Density Functional Theory (DFT) calculations, provided valuable information about the rotational dynamics of the carbamate moiety within the molecule. [] These combined approaches provided a comprehensive understanding of the lithiation process and its impact on the molecule's structural features.
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